2-Bromo-4-methyl-6-nitroaniline

描述

Significance of Halogenated Nitroanilines in Advanced Organic Synthesis

Halogenated nitroanilines are a class of organic compounds characterized by the presence of one or more halogen atoms, a nitro group, and an amino group attached to an aniline (B41778) framework. These molecules are highly significant in advanced organic synthesis due to their nature as versatile chemical intermediates. nih.gov The presence of multiple, distinct functional groups provides several reaction sites, allowing for a wide range of chemical transformations.

The nitro group can be readily reduced to form an amino group, which can then participate in various coupling reactions or the formation of heterocyclic rings. The halogen atom, often bromine or chlorine, serves as a useful leaving group in nucleophilic aromatic substitution reactions or as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. orgosolver.commsu.edu Consequently, halogenated anilines and nitroanilines are foundational materials in the production of dyes, pigments, and pharmaceuticals. google.comchemicalbook.comchempanda.com The introduction of halogen atoms can also modulate the biological activity and physical properties of molecules, such as lipophilicity and metabolic stability, a strategy often employed in medicinal chemistry. nih.gov

Overview of Aromatic Substitution Patterns and Their Influence on Reactivity

The reactivity of an aromatic ring and the position of an incoming chemical group during a reaction are profoundly influenced by the substituents already present on the ring. vedantu.com These substituents can be broadly categorized as either activating or deactivating groups. Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). numberanalytics.com Conversely, deactivating groups withdraw electron density, making the ring less reactive towards electrophiles. numberanalytics.comlibretexts.org

Substituents also direct incoming groups to specific positions. Activating groups are typically ortho, para-directing, while deactivating groups are generally meta-directing. Halogens are a notable exception, as they are deactivating yet ortho, para-directing.

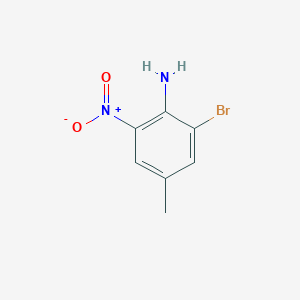

In the case of 2-Bromo-4-methyl-6-nitroaniline, the benzene (B151609) ring is substituted with four different groups, each with its own electronic effect:

Amino group (-NH₂): A strongly activating, ortho, para-directing group.

Methyl group (-CH₃): A weakly activating, ortho, para-directing group.

Nitro group (-NO₂): A strongly deactivating, meta-directing group.

Bromo group (-Br): A deactivating, ortho, para-directing group.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its synthesis and its utility as a building block for more elaborate chemical structures. A key objective is to leverage its pre-defined substitution pattern to synthesize target molecules with high regioselectivity, avoiding the need for protecting groups or complex purification steps.

A significant area of contemporary research involves the use of this compound in asymmetric synthesis. For instance, recent studies have explored its use as a substrate in dynamic kinetic asymmetric transformations (DYKAT). acs.org This advanced catalytic method is used to synthesize N-aryl isoquinolones, which are molecules possessing axial chirality (atropisomers). In these studies, this compound was used to investigate how steric hindrance around the carbon-nitrogen (C–N) bond influences the reaction's efficiency and enantioselectivity. acs.org Research in this area is driven by the goal of developing new, mild, and efficient catalytic methods for constructing axially chiral molecules, which are of growing importance in materials science and drug discovery. acs.org

Compound Properties and Synthesis Data

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ | nih.gov |

| Molecular Weight | 231.05 g/mol | nih.gov |

| CAS Number | 827-24-7 | nih.gov |

| Appearance | Orange solid | |

| Melting Point | 64-65.5 °C |

The synthesis of this compound is typically achieved through the electrophilic bromination of a substituted aniline. A common route involves the reaction of 4-methyl-2-nitroaniline (B134579) with bromine.

| Reactant | Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-methyl-2-nitroaniline | Bromine (Br₂) | Glacial Acetic Acid | This compound | 98% |

Research Findings on Reactivity

Recent research highlights the reactivity of this compound in constructing complex chiral molecules. The table below summarizes findings from a study on dynamic kinetic asymmetric transformation (DYKAT) to form C-N atropisomers, demonstrating the influence of ortho-substituents on the aryl ring.

| Substrate (Ortho-Substituents) | Yield | Enantiomeric Ratio | Source |

|---|---|---|---|

| 2-Bromo-6-methyl | >80% | 87.5:12.5 | acs.org |

| 2-Bromo-6-ethyl | >80% | 76.5:23.5 | acs.org |

| 2-Chloro-6-methyl | >80% | 81:19 | acs.org |

| 2-Fluoro-6-methyl | >80% | 77.5:22.5 | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPKZASVVCBVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379513 | |

| Record name | 2-Bromo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-24-7 | |

| Record name | 2-Bromo-4-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimized Reaction Pathways of 2 Bromo 4 Methyl 6 Nitroaniline

Direct Bromination Approaches for Functionalization of Aromatic Amines

Direct bromination of an appropriately substituted aniline (B41778) precursor is a primary strategy for the synthesis of 2-Bromo-4-methyl-6-nitroaniline. This approach leverages the principles of electrophilic aromatic substitution on a highly activated ring system.

Electrophilic Aromatic Substitution Mechanisms in Activated Rings

The synthesis of this compound via direct bromination is fundamentally governed by the mechanism of electrophilic aromatic substitution (SEAr). In this reaction, an electrophile, in this case, a bromine species, attacks the electron-rich aromatic ring of a substituted aniline. The amino group (-NH₂) is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. byjus.com This activation is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system through resonance.

The general mechanism proceeds in two main steps:

Formation of the Sigma Complex: The electrophile (Br⁺ or a polarized bromine molecule) is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.org

The presence of the activating amino group significantly stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions, thus accelerating the reaction rate compared to benzene. byjus.com

Regioselectivity and Control of Isomer Formation in Bromination of Methylnitroanilines

The directing effects of the substituents on the starting aniline determine the position of bromination and are crucial for the selective synthesis of this compound. The starting material for this direct approach is typically 4-methyl-2-nitroaniline (B134579). The directing effects of the substituents on this precursor are as follows:

Amino (-NH₂) group: As a strong activating group, it directs incoming electrophiles to the ortho and para positions. byjus.com

Methyl (-CH₃) group: This is a weakly activating group, also directing ortho and para.

Nitro (-NO₂) group: This is a strong deactivating group and a meta-director.

In 4-methyl-2-nitroaniline, the amino group is the most powerful activating group and therefore exerts the dominant influence on the position of the incoming bromine atom. The positions ortho and para to the amino group are at C2, C6, and C4. The C4 position is already occupied by the methyl group, and the C2 position is occupied by the nitro group. Therefore, the incoming electrophile is directed to the C6 position. The methyl group also directs to the C2 and C6 positions (ortho) and the C4 position (para, occupied). The nitro group directs meta to its position, which would be C4 and C6. The confluence of these directing effects strongly favors the bromination at the C6 position, leading to the desired product, this compound.

However, achieving high regioselectivity can be challenging, and the formation of isomeric byproducts is a possibility. The reaction conditions, including the choice of solvent and brominating agent, play a significant role in controlling the formation of isomers. lookchem.com

Evaluation of Brominating Agents: Molecular Bromine vs. N-Bromosuccinimide (NBS)

The choice of brominating agent is critical in controlling the reactivity and selectivity of the bromination of activated aromatic amines.

Molecular Bromine (Br₂):

Molecular bromine is a powerful brominating agent. However, its high reactivity can lead to over-bromination, resulting in the formation of di- or tri-brominated products, especially with highly activated rings like anilines. byjus.com Reactions with molecular bromine are often conducted in solvents like acetic acid or carbon tetrachloride. While effective, the generation of hydrogen bromide (HBr) as a byproduct can lead to the protonation of the amino group, forming an anilinium ion. This deactivates the ring and can alter the regioselectivity, sometimes leading to meta-substituted products. byjus.com

N-Bromosuccinimide (NBS):

N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. wikipedia.orgmissouri.edu It provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent over-bromination. missouri.edu NBS is particularly useful for the monobromination of electron-rich aromatic compounds. nih.govrsc.org The reaction is often carried out in solvents like dimethylformamide (DMF), which can enhance para-selectivity. missouri.edu For the synthesis of this compound from 4-methyl-2-nitroaniline, NBS offers a greater degree of control, minimizing the formation of unwanted byproducts.

| Brominating Agent | Advantages | Disadvantages |

|---|---|---|

| **Molecular Bromine (Br₂) ** | High reactivity, readily available | Can lead to over-bromination, generates HBr byproduct which can alter selectivity |

| N-Bromosuccinimide (NBS) | Milder, more selective, prevents over-bromination, easier to handle | Less reactive than Br₂, may require initiators or specific solvents for optimal performance |

Role of Catalytic Systems and Oxidants in Bromination Processes (e.g., Sodium Perborate, Hydrogen Peroxide)

To enhance the efficiency and selectivity of bromination, particularly with less reactive brominating agents or to avoid the use of elemental bromine, catalytic systems and oxidants are often employed. These methods typically involve the in situ generation of an electrophilic bromine species from a bromide source.

A common approach involves the use of a bromide salt, such as ammonium bromide or sodium bromide, in the presence of an oxidant. Hydrogen peroxide (H₂O₂) is a frequently used "green" oxidant in this context. In an acidic medium like acetic acid, H₂O₂ oxidizes the bromide ion to generate electrophilic bromine. nih.gov This method has been successfully used for the bromination of anilines. nih.gov

Sodium perborate can also serve as an effective oxidant in these reactions. It provides a solid, stable source of hydrogen peroxide.

These catalytic methods offer several advantages, including:

Avoiding the direct handling of hazardous liquid bromine.

Often proceeding under milder reaction conditions.

Potentially offering improved regioselectivity.

Multi-Step Synthetic Strategies from Common Precursors

An alternative to direct bromination of a pre-functionalized aniline is a multi-step synthesis starting from more readily available precursors. This approach allows for the sequential introduction of the required functional groups, often providing better control over the final substitution pattern.

Derivatization Pathways from 4-Methylaniline and its Nitro-Substituted Analogues

A common and practical multi-step synthesis of this compound starts with p-toluidine (4-methylaniline). A typical reaction sequence is as follows:

Acetylation: The amino group of p-toluidine is first protected by acetylation with acetic anhydride to form N-acetyl-p-toluidine. This step is crucial to moderate the activating effect of the amino group and prevent over-bromination. The acetyl group is also a bulky ortho, para-director. doubtnut.com

Bromination: The resulting N-acetyl-p-toluidine is then brominated. The acetylamino group directs the incoming bromine to the ortho position, yielding 2-bromo-N-acetyl-4-methylaniline. doubtnut.com

Nitration: The next step is the nitration of 2-bromo-N-acetyl-4-methylaniline. The acetylamino and methyl groups are ortho, para-directing, while the bromo group is also ortho, para-directing but deactivating. The nitration occurs at the position ortho to the acetylamino group and meta to the bromo group, which is the C6 position.

Hydrolysis: Finally, the acetyl group is removed by acid or base-catalyzed hydrolysis to yield the desired product, this compound. doubtnut.com

This multi-step approach, while longer, often provides higher yields and greater purity of the final product by carefully controlling the introduction of each substituent.

Another potential precursor is 4-methyl-2-nitroaniline, which can be synthesized from p-toluidine. The direct bromination of 4-methyl-2-nitroaniline, as discussed in section 2.1, is also a viable pathway. The choice between a direct bromination or a multi-step synthesis often depends on the availability of starting materials, desired purity, and scalability of the process.

Targeted Nitration Reactions within the Synthetic Sequence

The introduction of a nitro group at the C-6 position of the N-(2-bromo-4-methylphenyl)acetamide intermediate is a critical step in the synthesis of this compound. This targeted nitration is an electrophilic aromatic substitution reaction, typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regiochemical outcome of this reaction is directed by the existing substituents on the benzene ring: the acetylamino group (-NHCOCH₃), the bromine atom (-Br), and the methyl group (-CH₃).

Acetylamino Group: This is a strongly activating, ortho-, para-directing group. Its directing influence is dominant in the reaction.

Methyl Group: This is a weakly activating, ortho-, para-directing group.

Bromo Group: This is a deactivating, yet ortho-, para-directing group.

Given that the acetylamino group is at C-1, the bromine at C-2, and the methyl group at C-4, the potential positions for nitration are C-3, C-5, and C-6. The acetylamino group strongly directs the incoming electrophile to its ortho (C-6) and para (C-4) positions. Since the C-4 position is already occupied by the methyl group, the primary site for substitution is the C-6 position. The steric hindrance from the adjacent bromine atom at C-2 makes substitution at C-6 more favorable than at other open positions. The traditional synthesis of the related compound 2-methyl-6-nitroaniline from 2-toluidine follows a similar logic, where acetylation precedes nitration to control the position of the incoming nitro group. researchgate.netguidechem.com

Application of Protective Group Chemistry: Acetylation and Deacetylation

Protective group chemistry is essential in the synthesis of this compound, primarily to control the reactivity and directing effects of the amino group. The synthesis typically begins with 4-methylaniline (p-toluidine).

Acetylation: The initial step is the acetylation of the amino group of 4-methylaniline, converting it to N-(4-methylphenyl)acetamide. This is commonly achieved by reacting the aniline with acetic anhydride. This protection strategy serves several key purposes:

Moderating Reactivity: The acetyl group reduces the high activation of the benzene ring by the amino group. Direct nitration of anilines can be difficult to control and can lead to oxidation of the ring or the formation of undesired by-products. quora.com

Preventing N-Nitration: It prevents the nitrating agent from reacting with the nitrogen of the amino group.

Controlling Regioselectivity: The bulky acetyl group provides steric hindrance, which can disfavor substitution at the ortho positions, although in this specific synthetic sequence, ortho substitution is desired and achieved. The primary role is to ensure a controlled, predictable electrophilic substitution. quora.com

Avoiding Protonation: In the strongly acidic conditions of nitration, a free amino group would be protonated to form an anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would lead to the formation of the wrong isomer. quora.com

Deacetylation (Hydrolysis): After the bromination and nitration steps are completed, the acetyl group is removed to restore the free amino group and yield the final product. This deacetylation is typically accomplished through acid- or base-catalyzed hydrolysis. Boiling the N-(2-bromo-4-methyl-6-nitrophenyl)acetamide intermediate in an aqueous acidic solution (such as sulfuric or hydrochloric acid) or a basic solution (such as sodium hydroxide) will cleave the amide bond. researchgate.netmagritek.com The choice between acidic or basic hydrolysis depends on the stability of the other functional groups on the molecule and the ease of product isolation.

Table 1: Role of Protective Group Chemistry

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Acetylation | Conversion of -NH₂ to -NHCOCH₃ | Acetic Anhydride | Moderate reactivity, prevent oxidation, control regioselectivity, avoid -NH₃⁺ formation. | researchgate.netquora.com |

| Deacetylation | Conversion of -NHCOCH₃ to -NH₂ | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) and heat | Restore the primary amine functionality in the final product. | researchgate.netmagritek.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Influence of Temperature, Solvent Systems, and pH on Reaction Efficiency

The efficiency, yield, and purity of the this compound synthesis are highly dependent on the careful control of reaction conditions.

Solvent Systems: The choice of solvent is important for all steps. Glacial acetic acid is a commonly used solvent for the bromination of acetanilides as it readily dissolves the substrate. nih.gov For the nitration step, concentrated sulfuric acid is often used not only as a catalyst but also as the solvent, as it can dissolve the acetanilide intermediate and facilitate the formation of the nitronium ion. magritek.com

pH: The pH of the reaction medium is a critical parameter, particularly during the work-up and isolation phases. For instance, after the acidic hydrolysis (deacetylation) of the acetamide intermediate, the reaction mixture is strongly acidic. To isolate the final product, this compound, the pH must be adjusted with a base (e.g., sodium hydroxide solution) until it is alkaline. magritek.com This neutralizes the excess acid and deprotonates the anilinium salt, causing the free amine to precipitate out of the aqueous solution. magritek.com Studies on nitroaniline isomers show that their chemical stability and properties can be influenced by pH. researchgate.net

Table 2: Optimized Conditions for Key Synthetic Steps (based on analogous reactions)

| Reaction Step | Parameter | Condition | Rationale | Reference |

|---|---|---|---|---|

| Bromination | Solvent | Glacial Acetic Acid | Effective solvent for acetanilide derivatives. | nih.gov |

| Nitration | Temperature | 0-10 °C (Ice Bath) | Prevents di-nitration and side reactions due to exothermic nature. | magritek.comwvu.edu |

| Nitration | Solvent/Catalyst | Concentrated H₂SO₄ | Generates nitronium ion (NO₂⁺) and serves as the reaction medium. | magritek.com |

| Deacetylation (Work-up) | pH | Adjusted to alkaline | Precipitates the free amine product from its salt form for isolation. | magritek.com |

Process Intensification and Industrial Scale-Up Considerations

Translating the laboratory synthesis of this compound to an industrial scale requires careful consideration of safety, efficiency, cost, and environmental impact.

Green Chemistry Approaches: To minimize environmental impact, modern industrial processes aim to replace hazardous reagents and solvents. For the bromination step, using a combination of bromide-bromate salts (e.g., NaBr/NaBrO₃) in an aqueous acidic medium can generate bromine in situ, avoiding the handling and transport of hazardous liquid bromine. semanticscholar.orgrsc.orgresearchgate.net Such processes can also allow for the recycling of the aqueous acidic filtrate, reducing waste and improving process economy. semanticscholar.orgresearchgate.net

Process Safety: Nitration reactions are notoriously energetic and pose significant thermal hazards on a large scale. Process intensification techniques, such as continuous flow chemistry, are increasingly being adopted. Flow reactors offer superior heat transfer and mixing, allowing for better temperature control and minimizing the volume of hazardous reaction mixture present at any given time. This significantly improves the safety profile of the process compared to traditional batch reactors.

Solvent and Reagent Recovery: On an industrial scale, the recovery and recycling of solvents like acetic acid and catalysts like sulfuric acid are critical for economic viability and waste reduction. For example, a patent for a related synthesis describes the distillation and recovery of the solvent after the reaction is complete. google.com

Downstream Processing: Efficient and scalable methods for product isolation and purification are essential. While laboratory methods like column chromatography are effective, they are often not practical for large-scale production. Industrial-scale crystallization, filtration, and drying equipment would be optimized to handle large volumes of product while ensuring high purity and minimizing product loss.

Spectroscopic and Crystallographic Elucidation of 2 Bromo 4 Methyl 6 Nitroaniline Structure

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 2-Bromo-4-methyl-6-nitroaniline reveals the presence of its key functional moieties through their distinct absorption frequencies. While detailed assignments from solid-state measurements are not widely published, data from vapor phase IR spectroscopy and established correlation tables provide a strong basis for functional group identification. nih.gov

The primary amine (-NH₂) group is characterized by a pair of stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region. The nitro (-NO₂) group exhibits strong, characteristic absorptions corresponding to its asymmetric and symmetric stretching modes, generally found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl (-CH₃) group is found just below 3000 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is expected at a lower frequency, typically in the 700-500 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amine) | 3500 - 3300 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Methyl) | 2975 - 2850 |

| NO₂ Asymmetric Stretching | 1550 - 1500 |

| C=C Stretching (Aromatic) | 1600 - 1450 |

| NO₂ Symmetric Stretching | 1350 - 1300 |

| C-N Stretching | 1340 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides definitive evidence for the structure of this compound by detailing the chemical environment of each proton. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) confirms the substitution pattern.

The spectrum displays a singlet at 2.28 ppm, which is characteristic of the three protons of the methyl (-CH₃) group. A broad singlet appears at 6.45 ppm, integrating to two protons, corresponding to the amino (-NH₂) group. The two aromatic protons appear as distinct singlets at 7.55 ppm and 7.94 ppm, confirming their isolation from each other (no vicinal or meta coupling). This lack of coupling is consistent with the protons being in a para arrangement relative to each other on the benzene (B151609) ring.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.28 | Singlet | 3H | -CH₃ |

| 6.45 | Broad Singlet | 2H | -NH₂ |

| 7.55 | Singlet | 1H | Ar-H |

| 7.94 | Singlet | 1H | Ar-H |

Solvent: CDCl₃

While experimental ¹³C NMR data for this compound is not available in the reviewed literature, its spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon. The carbon attached to the electron-withdrawing nitro and bromo groups would be shifted downfield, while the methyl carbon would appear significantly upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure. A COSY spectrum would show no correlation between the two aromatic protons, confirming their para relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the aromatic carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is expected to be dominated by π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the amino and nitro groups.

Specific experimental UV-Vis absorption maxima (λmax) for this compound are not widely reported. However, the presence of the chromophoric nitro group and the auxochromic amino and methyl groups on the benzene ring would be expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. The electronic transitions are sensitive to solvent polarity, with n → π* transitions typically showing a hypsochromic (blue) shift in more polar solvents. Studies on the closely related 2-Bromo-4-nitroaniline have shown concentration-dependent UV-Vis spectra, suggesting potential for intermolecular charge-transfer interactions. researchgate.net

Analysis of Electronic Absorption Bands and Optical Properties

A thorough review of scientific literature and spectral databases did not yield specific experimental data regarding the electronic absorption bands or optical properties for this compound. While studies on related nitroaniline compounds are available, data for this specific isomer could not be located for analysis.

Integration with Theoretical Spectroscopy for Band Assignment

Due to the absence of experimental electronic absorption data for this compound, an integration with theoretical spectroscopy for the assignment of electronic transitions cannot be performed at this time. Such an analysis is contingent upon the availability of experimental UV-Vis spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of organic compounds. For this compound (C₇H₇BrN₂O₂), the theoretical monoisotopic mass is 229.96909 Da. nih.gov

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) confirms this molecular weight. nih.gov The mass spectrum would be expected to show a characteristic molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). While detailed public data on the specific fragmentation patterns are limited, typical fragmentation for similar aromatic nitro compounds could involve the loss of the nitro group (NO₂) or other small fragments.

Table 1: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 230.97637 | 139.8 |

| [M+Na]⁺ | 252.95831 | 151.5 |

| [M-H]⁻ | 228.96181 | 146.3 |

| [M+NH₄]⁺ | 248.00291 | 160.5 |

| [M+K]⁺ | 268.93225 | 136.6 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no published single-crystal X-ray diffraction data for this compound was found. Therefore, a detailed experimental analysis of its solid-state structure is not possible at this time. The following subsections, which rely on such data, cannot be completed.

Specific information regarding the crystal system, space group, and unit cell dimensions for this compound is unavailable due to the lack of published crystallographic studies.

A detailed analysis of the hydrogen bonding network, which would describe the intermolecular forces such as N-H⋯Br, N-H⋯N, and N-H⋯O interactions, cannot be provided without crystal structure data.

The precise conformation of the molecule in the solid state, including critical dihedral angles between the phenyl ring and the nitro and amino substituents, remains undetermined as no experimental X-ray crystallographic data has been reported.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Exploration of Intermolecular Contacts and Packing Motifs via Hirshfeld Surface Analysis

A comprehensive understanding of the crystal packing and intermolecular interactions of this compound would be achieved through Hirshfeld surface analysis. This computational method provides a visual representation of the regions of close contact between neighboring molecules in a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm, which highlights intermolecular distances shorter than the van der Waals radii, crucial for identifying significant interactions.

While specific data for this compound is not published, studies on analogous compounds provide insights. For instance, the analysis of similar substituted anilines often reveals a high percentage of H···H contacts, reflecting the organic nature of the molecule. The polar nitro and amino groups would be expected to participate in hydrogen bonding, which would be visible as distinct features on the Hirshfeld surface and its corresponding fingerprint plot.

Investigation of π-π Stacking and Halogen Bonding Interactions in the Crystal Lattice

The crystal structure of this compound is anticipated to be influenced by π-π stacking and halogen bonding interactions, which are common in substituted aromatic systems.

π-π Stacking: The presence of the aromatic ring suggests the likelihood of π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be in a parallel-displaced or T-shaped arrangement and contribute significantly to the stabilization of the crystal lattice. The extent and geometry of these interactions would be determined through single-crystal X-ray diffraction, measuring the centroid-to-centroid distance and the slip angle between adjacent aromatic rings.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen or nitrogen of the nitro group on a neighboring molecule. A halogen bond is characterized by a short Br···O or Br···N distance, which is less than the sum of their van der Waals radii, and a C-Br···X angle close to 180°. The investigation of the crystal structure would confirm the presence and geometry of any such halogen bonds, which can play a crucial role in directing the molecular assembly in the solid state.

In the absence of a published crystal structure for this compound, a definitive analysis of these interactions is not possible. However, based on the known principles of supramolecular chemistry, it is highly probable that these forces are key contributors to its solid-state architecture.

Methodological Approaches to Resolve Spectroscopic and Structural Discrepancies

In the study of crystalline materials, it is not uncommon to encounter discrepancies in spectroscopic or structural data, which may arise from polymorphism or the presence of solvates. The following subsections detail the standard methodological approaches to address such issues for a compound like this compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. Differential Scanning Calorimetry (DSC) is a primary technique for the detection and characterization of polymorphs. A DSC thermogram of this compound would reveal thermal events such as melting points, phase transitions, and decomposition.

The presence of multiple melting peaks or endothermic transitions before the final melting point could indicate the existence of different polymorphic forms or the transformation from a metastable to a more stable form upon heating. Each polymorph would exhibit a unique melting point and enthalpy of fusion. By analyzing the DSC data, one could identify the number of polymorphs present and their thermal stability.

Table 1: Hypothetical DSC Data for Polymorphs of this compound This table is for illustrative purposes as no experimental data is publicly available.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| Form I | 145 | 95 |

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a chemical formula of C₇H₇BrN₂O₂, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 36.39% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.06% |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.58% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.13% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.85% |

| Total | | | | 231.06 | 100.00% |

Experimental data from elemental analysis of a synthesized sample of this compound would be compared against these theoretical values. A close correlation would confirm the stoichiometric purity of the compound. Any significant deviation could suggest the presence of impurities or the formation of a solvate, where solvent molecules are incorporated into the crystal lattice. In such cases, the elemental analysis data would be used to propose the stoichiometry of the solvate.

Theoretical and Computational Investigations of 2 Bromo 4 Methyl 6 Nitroaniline

Quantum-Chemical Modeling of Electronic Structure and Properties

Quantum-chemical modeling is a fundamental approach to predict the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and associated properties. For a molecule such as 2-Bromo-4-methyl-6-nitroaniline, these calculations can elucidate the effects of the bromo, methyl, and nitro substituents on the aniline (B41778) framework.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy landscape, researchers can identify various stable conformers and the transition states that connect them, offering insights into the molecule's flexibility and energetic profile. However, specific DFT studies providing the optimized geometry and energy landscape for this compound are not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) theory is a central concept in quantum chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is crucial for predicting how this compound might participate in chemical reactions and its potential for intramolecular charge transfer. Detailed HOMO-LUMO analysis and the corresponding energy gap values for this compound have not been reported in the accessible literature.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MESP map represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MESP map would reveal the electron-rich areas, likely around the nitro group's oxygen atoms and the amino group, and electron-poor regions. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. A specific MESP surface map for this compound is not available in published computational studies.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum-chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. This analysis provides a quantitative description of bonding interactions, electron delocalization, and intramolecular charge transfer.

By examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs, one can quantify the stability arising from hyperconjugation and charge delocalization. For this compound, NBO analysis would detail the electronic contributions of the substituent groups to the stability of the aromatic ring and characterize the charge transfer between the electron-donating amino and methyl groups and the electron-withdrawing nitro and bromo groups. Specific NBO analysis detailing these interactions for this compound is absent from the current scientific literature.

Advanced Conformational Analysis and Molecular Dynamics

While quantum-chemical modeling provides a static picture of a molecule's properties at its energy minimum, advanced methods are needed to explore its dynamic behavior and conformational flexibility.

Molecules are not rigid structures; their constituent parts can undergo various internal motions, such as the rotation of substituent groups around single bonds. The energy required to perform these rotations is known as the rotational barrier. Calculating these barriers is important for understanding a molecule's conformational dynamics and how it might adopt different shapes in various environments.

For this compound, key internal motions would include the rotation of the methyl (-CH₃) and amino (-NH₂) groups. Computational methods can be used to calculate the energy profile as these groups are rotated, thereby determining the height of the energy barriers. This information provides insight into the flexibility of the molecule at different temperatures. A detailed computational investigation into the rotational barriers and internal molecular motions of this compound has not been found in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving this compound. By modeling the interactions between molecules and calculating the energies of different states, researchers can map out the most likely pathways for a reaction to occur and determine the rates at which they proceed.

Transition State Theory (TST) is a fundamental concept in computational chemistry used to predict the rates of chemical reactions. For this compound, TST can be employed to map the potential energy surface of its reactions, such as oxidation by hydroxyl (OH) radicals. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state.

In analogous studies on similar compounds like 2-bromo-4,6-dinitroaniline (B162937), quantum-chemical methods are used to locate the transition states for various reaction pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amino group. rsc.org By calculating the energy barrier at the transition state, the rate constant for that particular pathway can be estimated. This mapping allows for the determination of the most energetically favorable reaction channels.

The atmospheric oxidation of aromatic compounds is often initiated by hydroxyl (OH) radicals. Computational kinetic studies on substituted anilines, such as 4-methyl aniline, have been performed to understand their atmospheric fate. mdpi.com These studies calculate the rate constants for the reactions of the target molecule with OH radicals over a range of temperatures and pressures. mdpi.com

For this compound, similar computational approaches can be used to investigate its radical-mediated oxidation. The primary reaction pathways would likely involve the addition of the OH radical to the benzene (B151609) ring or the abstraction of a hydrogen atom from the amino or methyl groups. rsc.orgmdpi.com Theoretical calculations, such as those using the M06-2X and CCSD(T) methods with an appropriate basis set, can predict the rate coefficients for these reactions. mdpi.com For instance, in studies of 4-methyl aniline, the total rate coefficient for its reaction with OH radicals was calculated to be k_total = 2.04 × 10−18 T^2.07 exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.com

Table 1: Predicted Reaction Pathways for OH Radical-Mediated Oxidation of this compound

| Reaction Type | Position of Attack | Expected Outcome |

| OH Addition | Aromatic Ring (various positions) | Formation of OH-adducts |

| H-Abstraction | Amino (-NH₂) Group | Formation of an anilino radical |

| H-Abstraction | Methyl (-CH₃) Group | Formation of a benzyl-type radical |

A significant advantage of computational chemistry is its ability to predict and characterize transient species like reaction intermediates. Following the initial reaction of this compound with an OH radical, a series of subsequent reactions can occur.

Computational studies on 2-bromo-4,6-dinitroaniline have shown that the initial OH-adduct intermediates can further react with atmospheric species like O₂, HO₂, and NO radicals. rsc.org These reactions can lead to the formation of a variety of end products. rsc.org By analogy, the oxidation of this compound is expected to produce a range of complex intermediates and final products, the structures of which can be predicted and their relative stabilities assessed using computational methods.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, techniques like Density Functional Theory (DFT) can be employed to calculate its vibrational frequencies.

In studies of similar molecules, such as 2,6-dibromo-4-nitroaniline, DFT calculations using the B3LYP method with the 6-31G* basis set have been shown to provide good agreement with experimental FTIR and FT-Raman spectra. nih.gov These calculations can help in the assignment of vibrational modes to the observed spectral bands. The influence of the bromo, methyl, and nitro substituents on the vibrational frequencies can also be systematically investigated. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for a Substituted Aniline (Example)

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G) |

| Raman Spectroscopy | Raman Activities | DFT (e.g., B3LYP/6-311++G) |

| NMR Spectroscopy | Chemical Shifts | GIAO-DFT |

Reactivity and Derivatization Chemistry of 2 Bromo 4 Methyl 6 Nitroaniline

Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline core of the molecule is central to its reactivity, particularly in aromatic substitution reactions. The existing substituents profoundly influence the rate and regioselectivity of these transformations.

Enhanced Reactivity in Electrophilic Aromatic Substitution due to Activating/Deactivating Groups

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The rate and orientation of these reactions on the 2-Bromo-4-methyl-6-nitroaniline ring are determined by the cumulative electronic effects of the attached groups.

Activating Groups: The primary amino (-NH2) group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comchemistrysteps.com This significantly increases the electron density at the ortho and para positions, making the ring much more nucleophilic and reactive towards electrophiles than benzene (B151609). wikipedia.org The methyl (-CH3) group is a weak activating group, donating electron density through an inductive effect.

Deactivating Groups: The nitro (-NO2) group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. libretexts.org The bromo (-Br) group is also a deactivating group (due to its inductive electron withdrawal) but is an ortho-, para-director because its lone pairs can be donated through resonance. youtube.com

In this compound, the positions are substituted as follows: C1-NH2, C2-Br, C3-H, C4-CH3, C5-H, and C6-NO2. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to its ortho and para positions. However, the positions ortho (C6) and para (C4) to the amino group are already substituted. This leaves the other ortho position (C2), which is also substituted. Therefore, electrophilic substitution is directed to the remaining open positions on the ring, C3 and C5. The directing effects of the other groups will influence the final substitution pattern. In strongly acidic media, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.combyjus.com This ion is a strong deactivating and meta-directing group, which would alter the expected outcome of the reaction. byjus.com

| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Resonance donation (+R) > Inductive withdrawal (-I) |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Inductive donation (+I) |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para | Inductive withdrawal (-I) > Resonance donation (+R) |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Resonance withdrawal (-R) and Inductive withdrawal (-I) |

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmdpi.com

In the structure of this compound, the bromo group at the C2 position is ortho to a strongly electron-withdrawing nitro group at the C6 position. This arrangement significantly activates the C2 position for nucleophilic attack. The nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov Consequently, the bromo group can be displaced by various strong nucleophiles, providing a pathway to introduce a range of different functional groups at this position. This reactivity contrasts with electrophilic substitution, offering a complementary strategy for derivatization.

Transformations Involving the Primary Amino Group

The primary amino group is a key site for a variety of chemical transformations, allowing for extensive derivatization of the molecule.

Diazotization Reactions for Diazonium Salt Formation and Subsequent Transformations

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form diazonium salts. byjus.comlearncbse.in This process is known as diazotization. The resulting diazonium salt of this compound is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂). masterorganicchemistry.com

The presence of electron-withdrawing groups on the aromatic ring can make the diazotization reaction more difficult by reducing the nucleophilicity of the amino nitrogen. lkouniv.ac.in However, once formed, the diazonium salt can undergo a wide array of subsequent transformations to introduce diverse functionalities onto the aromatic ring. lumenlearning.com

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Gattermann Reaction | Cu powder / HCl or HBr | -Cl / -Br |

| Iodination | KI | -I |

| Hydroxylation | H₂O, H⁺, heat | -OH |

| Reduction (Deamination) | H₃PO₂ | -H |

These reactions allow for the strategic replacement of the original amino group, providing access to a broad spectrum of substituted aromatic compounds that might be difficult to synthesize directly. lkouniv.ac.in

Acylation, Alkylation, and Other Amine Functionalizations

The primary amino group of this compound readily undergoes reactions typical of primary amines.

Acylation: The amine can be acylated by reacting it with acid chlorides or acid anhydrides in a nucleophilic substitution reaction. byjus.com This converts the highly activating -NH₂ group into a moderately activating N-acyl group (e.g., -NHCOCH₃). This transformation is often employed as a protective strategy in multi-step syntheses. The resulting amide is less basic and less susceptible to oxidation, and its reduced activating effect can prevent over-reaction (e.g., polyhalogenation) in subsequent electrophilic aromatic substitution steps. libretexts.org The acetyl group can later be removed by acid- or base-catalyzed hydrolysis to regenerate the primary amine. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but it is often difficult to control, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.

Reactions Pertaining to the Nitro Group

The nitro group is a versatile functional group, primarily known for its ability to be reduced to a primary amino group. The reduction of aromatic nitro compounds is a crucial industrial and laboratory process for the synthesis of anilines. wikipedia.orgacs.org A variety of reagents and conditions can be employed to achieve this transformation, sometimes allowing for chemoselectivity in the presence of other reducible groups. organic-chemistry.org

Common methods for the reduction of the nitro group in this compound to an amino group include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org

Metal-Acid Systems: Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like HCl. wikipedia.orgscispace.com

Sulfide Reagents: Using reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄). wikipedia.org

The successful reduction of the nitro group would yield 2-Bromo-4-methylbenzene-1,6-diamine, a diamino derivative that could serve as a monomer or intermediate for further complex syntheses. Depending on the reaction conditions, partial reduction of the nitro group can also lead to other functionalities such as hydroxylamines or azo compounds. wikipedia.org

| Reagent System | Typical Conditions | Primary Product |

|---|---|---|

| H₂, Pd/C | Pressurized H₂, solvent (e.g., ethanol) | Amine (-NH₂) |

| Fe, HCl | Aqueous acidic medium, heat | Amine (-NH₂) |

| Sn, HCl | Aqueous acidic medium | Amine (-NH₂) |

| Zn, NH₄Cl | Aqueous medium | Hydroxylamine (-NHOH) |

| Na₂S / (NH₄)₂S | Aqueous or alcoholic solution | Amine (-NH₂) |

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to valuable aniline derivatives. In this compound, the selective reduction of the nitro group to a primary amine is a key reaction, yielding 2-bromo-4-methylbenzene-1,6-diamine. This transformation is typically achieved while preserving the bromo and methyl substituents.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the chemoselectivity, especially in molecules with multiple reducible functional groups. organic-chemistry.org Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. wikipedia.org It is often highly efficient and produces clean reaction profiles.

Metal/Acid Systems: Classic methods like the Béchamp reduction (iron filings in acidic medium) or the use of tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl) are robust and widely used. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can serve as a source of hydrogen. wikipedia.org

Sulfide Reagents: Sodium sulfide or ammonium polysulfide can be used for the selective reduction of one nitro group in dinitro compounds, a principle that underscores the possibility of controlled reduction. stackexchange.com

The selective reduction of the nitro group in polynitroarenes often shows that the least sterically hindered nitro group is preferentially reduced. stackexchange.com In cases involving directing groups like hydroxyl or amino functions, a nitro group positioned ortho to them may be preferentially reduced. stackexchange.com For this compound, the nitro group is ortho to the activating amino group, which could influence its reactivity towards certain reducing agents.

The successful reduction yields 2-bromo-4-methylbenzene-1,6-diamine, a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.

Redox Chemistry and Electron Acceptor Properties of the Nitro Moiety

The nitro group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring. This is due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). As a result, the nitro moiety in this compound imparts significant electron-acceptor character to the molecule.

This electron-deficient nature is central to its redox chemistry. The nitro group can undergo a series of reduction steps, forming nitroso, hydroxylamino, and finally the amino group, highlighting its ability to accept electrons. wikipedia.org

The electronic structure of substituted nitroanilines has been a subject of considerable study. In para-nitroaniline, a classic "push-pull" system, the electron-donating amino group and the electron-withdrawing nitro group create a significant intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system of the benzene ring. nih.govresearchgate.net This ICT character is crucial for applications in nonlinear optics and dyes. nih.govresearchgate.net

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring is another key handle for chemical derivatization, primarily through substitution or cross-coupling reactions. Its reactivity is modulated by the other substituents on the ring.

Halogen Exchange Reactions and Substitution Pathways

Aryl halides, particularly those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). The nitro group ortho to the bromine atom in this compound strongly activates the C-Br bond towards nucleophilic attack. However, the presence of the strongly electron-donating amino group, also ortho to the bromine, complicates this picture by increasing electron density at that position, which would typically disfavor nucleophilic attack. The net reactivity will depend on the balance of these opposing electronic effects and the specific reaction conditions.

Another potential transformation is the conversion of the aryl bromide into an organometallic reagent, for example, through metal-halogen exchange with organolithium reagents or Grignard reagent formation with magnesium. msu.edu These transformations would create a nucleophilic carbon center at the original site of the bromine atom, enabling subsequent reactions with a wide range of electrophiles. msu.edu

Utility in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck Couplings)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. The bromine atom in this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.govharvard.edu It is highly versatile and tolerant of many functional groups. Research has shown that Suzuki-Miyaura reactions can be effectively performed on unprotected ortho-bromoanilines, suggesting that this compound would be a viable substrate. nih.gov The reaction would involve coupling with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the C2 position. Both electron-rich and electron-poor aryl boronates are generally effective. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is valuable for synthesizing arylalkynes. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Aryl bromides are common substrates, and the reaction proceeds under mild conditions, making it applicable to functionalized molecules like this compound. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com It is a powerful method for vinylation of aryl rings. The bromine atom of this compound could be coupled with various activated alkenes to introduce vinyl groups, further expanding its synthetic utility. organic-chemistry.org

Table 1: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | C(sp²)-C(sp) |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) or Pd(II) catalyst, Base (e.g., NEt₃) | C(sp²)-C(sp²) |

Comprehensive Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of any reaction involving this compound are governed by the cumulative steric and electronic effects of its substituents.

Steric and Electronic Influences of Methyl, Nitro, and Bromo Groups

A detailed analysis of the substituent effects is crucial for predicting the molecule's chemical behavior.

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing due to its strong +R (resonance) effect, which donates electron density to the ring. Its +R effect outweighs its -I (inductive) effect.

Nitro Group (-NO₂): This is a strong deactivating group and is meta-directing. It exhibits powerful -R and -I effects, withdrawing significant electron density from the aromatic ring.

Bromo Group (-Br): This is a deactivating group but is ortho, para-directing. It has a -I effect that withdraws electron density, making the ring less reactive towards electrophiles. However, its +R effect, though weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): This is a weak activating group and is ortho, para-directing. It donates electron density primarily through a +I effect and hyperconjugation.

Combined Effects on Reactivity:

Nucleophilic Aromatic Substitution: As discussed, the nitro group ortho to the bromine atom activates it for SNAr, while the ortho amino group deactivates it. The steric bulk of the bromine and methyl groups flanking the amino and nitro groups can also influence the approach of nucleophiles and other reagents.

Acidity/Basicity: The electron-withdrawing nitro and bromo groups decrease the basicity of the amino group compared to aniline or p-toluidine. Conversely, they increase the acidity of the N-H protons.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -CH₃ | +I (Donating) | Hyperconjugation | Activating | Ortho, Para |

Advanced Applications and Utilization of 2 Bromo 4 Methyl 6 Nitroaniline in Specialized Synthetic Domains

Role as a Versatile Building Block for Complex Organic Molecules

The strategic placement of three distinct functional groups on the aniline (B41778) ring makes 2-Bromo-4-methyl-6-nitroaniline an exceptionally versatile building block for organic synthesis. Each group offers a different chemical reactivity, allowing for a programmed, stepwise approach to constructing more elaborate molecules.

The true synthetic power of this compound lies in the ability to selectively target its functional groups. This allows chemists to introduce a variety of other moieties in a controlled manner.

Amino Group (-NH₂): The primary amine is a versatile handle for numerous transformations. It can be diazotized using reagents like sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -H, other halogens) through Sandmeyer or related reactions. For instance, the conversion of the related 2-bromo-4-methylaniline (B145976) to 2-bromo-4-methylbenzaldehyde (B1335389) proceeds through a diazonium salt intermediate orgsyn.org.

Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to a primary amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation is fundamental in multistep syntheses where a second amino group is desired for subsequent reactions, such as the formation of heterocyclic rings or amides libretexts.org.

Bromo Group (-Br): The bromine atom is an ideal substituent for modern cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. This is a key strategy for linking the aniline core to other aromatic or aliphatic fragments, a common step in drug synthesis researchgate.net.

By leveraging the differential reactivity of its functional groups, this compound serves as an excellent starting point for creating highly substituted aromatic compounds. A synthetic strategy might involve first modifying the amino group, then performing a cross-coupling reaction at the bromo position, and finally reducing the nitro group to introduce a new reactive site. This stepwise approach provides access to complex substitution patterns that would be difficult to achieve through direct aromatic substitution on a simpler scaffold libretexts.org.

For example, related nitroanilines are used in the synthesis of substituted indoles, where the nitro and amino groups are key to forming the heterocyclic ring system researchgate.net. The presence of the additional bromo- and methyl- groups on the this compound scaffold allows for the creation of even more complex and functionally diverse indole (B1671886) derivatives.

Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs derived from substituted anilines are prevalent in a wide range of biologically active compounds. This compound is a valuable intermediate for building the core structures of various therapeutic and agricultural agents.

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. While no direct synthesis of a Casein Kinase 2 (CK2) inhibitor from this compound is prominently documented, the bromoaniline substructure is a well-established pharmacophore in this area. For example, a series of potent receptor tyrosine kinase (RTK) inhibitors based on a 2-amino-4-anilino-pyrrolo[2,3-d]pyrimidine scaffold were synthesized using 3-bromoaniline (B18343) as a key building block nih.govnih.govresearchgate.net. These compounds showed significant inhibitory activity against RTKs like EGFR and PDGFR-β.

The synthesis of these inhibitors involved the nucleophilic substitution of a chloro-pyrimidine with 3-bromoaniline nih.govnih.gov. Given this precedent, this compound (or its reduced amino derivative) represents a potential starting material for creating structurally analogous kinase inhibitors with a different substitution pattern, which could modulate potency and selectivity. Other classes of CK2 inhibitors are also built on nitrogen-containing heterocyclic systems, such as pyrimidinones (B12756618) and nitroazolo nih.govresearchgate.netpyrimidines, highlighting the importance of aniline-like precursors in this field of drug discovery nih.govmdpi.com.

The development of ligands that can bind to specific biological receptors is the foundation of rational drug design. While a direct synthetic link between this compound and Telmisartan-Glitazone hybrids was not identified in the surveyed literature, its utility in creating receptor ligands is demonstrated by its potential application in the synthesis of kinase inhibitors, which are by definition receptor ligands.

The previously mentioned 2-amino-4-(3-bromoanilino)-pyrrolo[2,3-d]pyrimidines were specifically designed and evaluated as inhibitors that bind to the ATP-pocket of receptor tyrosine kinases nih.govnih.govresearchgate.net. This demonstrates that the bromoaniline moiety is a crucial component for achieving high-affinity binding to these therapeutic targets. Therefore, this compound serves as a valuable precursor for the generation of libraries of novel receptor ligands aimed at various therapeutic targets.

The utility of this compound extends to its role as a precursor for a variety of biologically active compounds, even if a specific application for SGLT2 inhibitor synthesis is not documented. Its potential is highlighted by its relationship to intermediates used in the synthesis of other important therapeutic agents. For instance, the compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of potent PI3K/mTOR inhibitors, which are under investigation as cancer therapeutics researchgate.net. The "6-bromo-3-nitro" substitution pattern on the quinoline (B57606) ring of this intermediate underscores the importance of the functionalities present in this compound for creating complex, biologically active heterocyclic systems.

Precursor in the Synthesis of Dyes and Pigments

The presence of an amino group and a nitro group makes this compound a valuable starting material for the production of various colorants. lookchem.com The compound is a key intermediate for azo derivatives, which form the basis of a large class of synthetic dyes. nih.gov

The synthesis of dyes from this compound primarily involves the transformation of its amino group into a diazonium salt. This process, known as diazotization, is typically carried out by treating the aniline with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures.

The resulting diazonium salt is highly reactive and acts as an electrophile. It is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative (known as the coupling component), to form an azo compound. The core of the chromophore—the part of the molecule responsible for color—is the extended system of conjugated pi bonds, which includes the azo group (-N=N-) linking the two aromatic rings.

The specific color of the resulting dye is determined by the electronic properties of the entire molecule. The substituents on both the diazonium component (derived from this compound) and the coupling component play a crucial role in modifying the energy levels of the molecular orbitals. The electron-withdrawing nitro group and the halogen (bromine) atom, along with the electron-donating methyl group, influence the absorption maximum (λmax) of the dye, thus dictating its hue. Altering these groups allows for the fine-tuning of the final color. nih.gov

This compound and its close structural analogs, like 2-bromo-4,6-dinitroaniline (B162937), are explicitly used as intermediates in the synthesis of disperse dyes. nih.govdyestuffintermediates.com Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765) and nylon.

The synthesis follows the general diazotization and coupling pathway. For example, diazotized 2-bromo-4,6-dinitroaniline is coupled with various aromatic amines to produce a range of disperse dyes, including Disperse Violet 7 and Disperse Violet 24. nih.govdyestuffintermediates.com While specific examples for this compound are less commonly documented in public literature, the synthetic principle remains identical. The resulting dye molecule is a small, polar-neutral structure that can be finely dispersed in an aqueous bath and diffuse into the polymer chains of the fiber.

The table below outlines a representative reaction for creating a disperse dye.

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Resulting Dye Class | Key Reaction |

| This compound | N-alkyl-N-hydroxyethylaniline derivative | Disperse Dye | Diazotization followed by Azo Coupling |

Synthesis of Advanced Heterocyclic Compounds

The reactivity of the functional groups on this compound makes it a precursor for building more complex, cyclic structures known as heterocycles, which are core components of many pharmaceuticals and biologically active molecules.

Indazoles are bicyclic heterocyclic compounds with significant biological activities. The synthesis of substituted indazoles can be achieved from appropriately substituted anilines. For instance, 7-nitroindazole, a known inhibitor of neuronal nitric oxide synthase (nNOS), can be prepared from 2-methyl-6-nitroaniline. google.com